2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a dimethoxymethyl group and a fluorophenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of Selectfluor, a fluorinating agent . The reaction conditions can be adjusted to yield either difluoromethyl or monofluoromethyl quinazolinones, depending on the presence or absence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:
4-difluoromethyl quinazolinones: These compounds have similar structures but differ in the degree of fluorination, which can affect their chemical and biological properties.
4-fluoromethyl quinazolinones:
Quinoxalines: These compounds have a similar core structure but differ in the substituents attached to the quinazolinone ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17FN2O3 |
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Molecular Weight |
316.33 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17FN2O3/c1-22-17(23-2)15-19-14-6-4-3-5-13(14)16(21)20(15)12-9-7-11(18)8-10-12/h3-10,15,17,19H,1-2H3 |
InChI Key |
FIAWDZJPJHQTFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F)OC |
solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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